5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
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Overview
Description
5-(2-Nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: 5-(2-Nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carboxylic acid
Reduction: 5-(2-Aminophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- Indole derivatives
Uniqueness
5-(2-Nitrophenyl)-3-phenyl-4,5-dihydropyrazole-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C16H13N3O3/c20-11-18-16(13-8-4-5-9-15(13)19(21)22)10-14(17-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChI Key |
PZTBCSIDLDFAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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